![molecular formula C17H21N3O5S2 B6419499 ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate CAS No. 325723-92-0](/img/structure/B6419499.png)
ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate (EDTBC) is a compound that has been used in a variety of scientific research applications. It is an organic compound with a thiazole ring structure and an ethyl ester group. EDTBC has been used in a variety of biochemical and physiological studies as well as in laboratory experiments.
Scientific Research Applications
Ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate has been used in a variety of scientific research applications. It has been used in biochemical studies to investigate the effects of thiazole-based compounds on enzyme activity. It has also been used in physiological studies to investigate the effects of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate on the nervous system. In addition, ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate has been used in laboratory experiments to study the effects of thiazole-based compounds on cell growth and differentiation.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate is not fully understood. However, it is believed that ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate binds to specific proteins in cells and modulates their activity. This modulation of protein activity is thought to be responsible for the biochemical and physiological effects of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate have been studied in a variety of studies. ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate has been shown to modulate the activity of enzymes involved in signal transduction pathways and cell growth and differentiation. It has also been shown to modulate the activity of ion channels in the nervous system, resulting in changes in neuronal excitability and synaptic plasticity.
Advantages and Limitations for Lab Experiments
The use of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate in laboratory experiments has several advantages. It is a relatively simple compound to synthesize and is relatively stable in aqueous solution. In addition, it can be used in a variety of experiments to study the effects of thiazole-based compounds on cell growth and differentiation. However, there are some limitations to the use of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate in laboratory experiments. It is not always possible to accurately predict the effects of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate on a given system and the effects may vary depending on the experimental conditions.
Future Directions
The potential future directions for the use of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate in scientific research are numerous. Further studies are needed to investigate the effects of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate on other cellular processes, such as gene expression and metabolism. In addition, further studies are needed to investigate the potential therapeutic applications of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate. Finally, further studies are needed to investigate the potential toxic effects of ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate in humans and other organisms.
Synthesis Methods
Ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate can be synthesized from the reaction of ethyl 2-thiazolecarboxylate and 4-(diethylsulfamoyl)benzamide. The reaction is carried out in aqueous solution at a temperature of 60-70°C for 1-2 hours. The reaction is complete when the reaction mixture is cooled to room temperature and the product is isolated by precipitation or filtration.
properties
IUPAC Name |
ethyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-4-20(5-2)27(23,24)13-9-7-12(8-10-13)15(21)19-17-18-14(11-26-17)16(22)25-6-3/h7-11H,4-6H2,1-3H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZTURADYXHPLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149379 | |
Record name | Ethyl 2-[[4-[(diethylamino)sulfonyl]benzoyl]amino]-4-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiazole-4-carboxylate | |
CAS RN |
325723-92-0 | |
Record name | Ethyl 2-[[4-[(diethylamino)sulfonyl]benzoyl]amino]-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=325723-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[[4-[(diethylamino)sulfonyl]benzoyl]amino]-4-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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